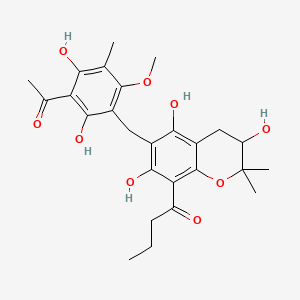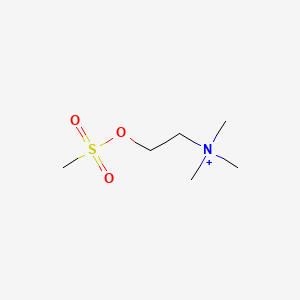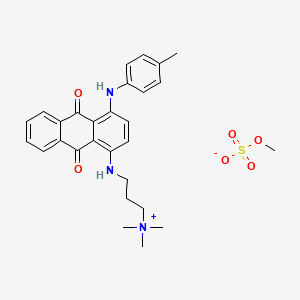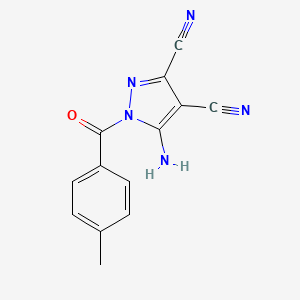
Butyrylmallotochromanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyrylmallotochromanol is a chromene derivative isolated from the pericarps of Mallotus japonicus.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyrylmallotochromanol typically involves the extraction of chromene derivatives from the pericarps of Mallotus japonicus. The process includes several steps of purification and isolation to obtain the desired compound .
Industrial Production Methods
These methods ensure the compound is obtained in sufficient quantities for research and potential therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions
Butyrylmallotochromanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms .
Wissenschaftliche Forschungsanwendungen
Butyrylmallotochromanol has several scientific research applications:
Chemistry: Used as a model compound to study chromene derivatives and their reactivity.
Medicine: Explored for its therapeutic potential due to its cytotoxic properties.
Wirkmechanismus
The mechanism of action of butyrylmallotochromanol involves its interaction with cellular components, leading to cytotoxic effects. The compound targets specific molecular pathways, disrupting cellular functions and inducing cell death. This makes it a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isobutyrylmallotochromanol: Another chromene derivative with similar cytotoxic properties.
Mallotojaponol: A related compound isolated from the same plant, also exhibiting cytotoxic effects.
Uniqueness
This compound stands out due to its specific structure and the unique pathways it targets. Its distinct chemical properties and reactivity make it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
129399-52-6 |
|---|---|
Molekularformel |
C26H32O9 |
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
1-[6-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl]butan-1-one |
InChI |
InChI=1S/C26H32O9/c1-7-8-16(28)19-22(32)13(21(31)15-10-17(29)26(4,5)35-25(15)19)9-14-23(33)18(12(3)27)20(30)11(2)24(14)34-6/h17,29-33H,7-10H2,1-6H3 |
InChI-Schlüssel |
WZTNWSOEOKNXLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=C2C(=C(C(=C1O)CC3=C(C(=C(C(=C3O)C(=O)C)O)C)OC)O)CC(C(O2)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)




![Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester](/img/structure/B14173384.png)
![(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B14173385.png)





![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-](/img/structure/B14173411.png)
